alpha-Methyl-5-hydroxytryptamine maleate mechanism of action
alpha-Methyl-5-hydroxytryptamine maleate mechanism of action
This technical guide details the mechanism of action, pharmacological profile, and experimental utility of
Technical Monograph: -Methyl-5-hydroxytryptamine Maleate
Executive Summary
-Methyl-5-hydroxytryptamine maleate is a synthetic tryptamine analog widely utilized as a serotonin receptor agonist. Historically categorized as a selective 5-HTFor the researcher, this compound is a powerful tool for probing phosphoinositide signaling and smooth muscle contraction, provided that concentration windows are strictly controlled to avoid off-target adrenergic confounding.
Chemical & Pharmacological Profile
| Parameter | Technical Specification |
| IUPAC Name | 3-(2-Aminopropyl)-1H-indol-5-ol maleate |
| CAS Number | 97469-12-0 (Maleate salt) |
| Molecular Formula | |
| Molecular Weight | 306.32 g/mol |
| Solubility | DMSO (25 mg/mL), Water/PBS (< 2 mg/mL; requires pH adjustment or co-solvents) |
| Primary Targets | 5-HT |
| Secondary Targets | 5-HT |
| Off-Target Risk |
Expert Insight: The
Mechanism of Action: The Core Signaling Architecture
The primary utility of
3.1. Primary Pathway (5-HT
Activation)
-
Ligand Binding:
-Me-5-HT docks at the orthosteric site of the 5-HT receptor. -
G-Protein Coupling: The receptor undergoes a conformational change, exchanging GDP for GTP on the
subunit. -
Effector Activation:
-GTP activates Phospholipase C- (PLC) . -
Second Messengers: PLC hydrolyzes membrane phospholipid
into:-
(Inositol Trisphosphate): Diffuses to the ER to release stored
. -
DAG (Diacylglycerol): Remains membrane-bound to activate Protein Kinase C (PKC) .
-
(Inositol Trisphosphate): Diffuses to the ER to release stored
-
Physiological Output: Smooth muscle contraction, neuronal depolarization, or ERK/MAPK pathway activation.
3.2. The "Hidden" Variable: Cross-Talk & Selectivity
At concentrations exceeding 10
3.3. Pathway Visualization
Figure 1: Signal Transduction Topology. Note the bifurcation at high concentrations where adrenergic cross-talk can invert metabolic signals.
Functional Applications & Experimental Protocols
4.1. Differentiating Receptor Subtypes
Researchers often use
-
Protocol Logic: If a response is elicited by 5-HT but not by
-Me-5-HT, the receptor is likely 5-HT . -
Validation: Always co-apply a selective antagonist (e.g., Ketanserin for 5-HT
, RS-102221 for 5-HT ) to confirm specificity.
4.2. In Vitro Preparation (Stock Solution)
The maleate salt is hydrophobic compared to the hydrochloride salt. Direct dissolution in neutral saline often precipitates the compound.
Optimized Solubilization Protocol:
-
Solvent A: Dissolve 10 mg
-Me-5-HT in 400 L DMSO (Result: 25 mg/mL Stock). -
Storage: Aliquot and store at -20°C (Stable for >6 months).
-
Working Solution (For Cell Culture/Tissue Bath):
-
Dilute Stock 1:1000 into assay buffer (e.g., Krebs-Henseleit or DMEM).
-
Note: Final DMSO concentration will be 0.1%, which is generally non-toxic.
-
Alternative for In Vivo: Use 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline to prevent precipitation in the syringe.
-
4.3. Experimental Workflow: Concentration Decision Tree
Figure 2: Dosage Decision Logic. Adherence to these windows minimizes off-target noise.
Safety & Handling (SDS Highlights)
-
Hazard: Acute toxicity (Oral). Irritant to eyes and respiratory system.
-
Handling: Use a fume hood when weighing the powder to avoid inhalation of dust.
-
Stability: The maleate salt is light-sensitive. Store solid and solution in amber vials.
References
-
Ismaiel, A. M., et al. (1990). "5-HT1 and 5-HT2 binding profiles of the serotonergic agents alpha-methylserotonin and 2-methylserotonin."[1] Journal of Medicinal Chemistry. Link
-
Baxter, G., et al. (1995). "5-HT2 receptor subtypes: a family re-united?" Trends in Pharmacological Sciences. Link
-
Holohean, A. M., & Hackman, J. C. (2004). "Mechanisms intrinsic to 5-HT2B receptor-induced potentiation of NMDA receptor responses in frog motoneurones."[1] British Journal of Pharmacology.[1] Link
-
MedChemExpress. "Alpha-Methylserotonin maleate Product Datasheet & Solubility Protocol." Link
-
Tocris Bioscience. "Alpha-Methyl-5-hydroxytryptamine maleate: Biological Activity and Receptor Selectivity." Link
